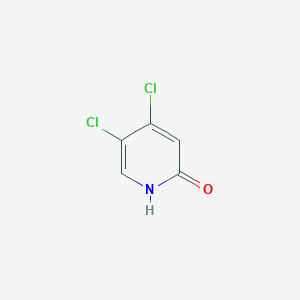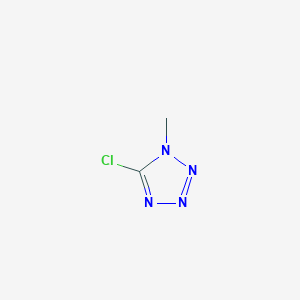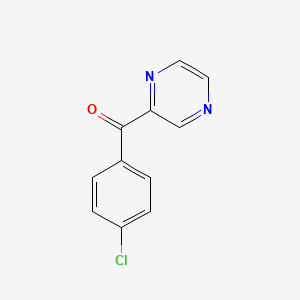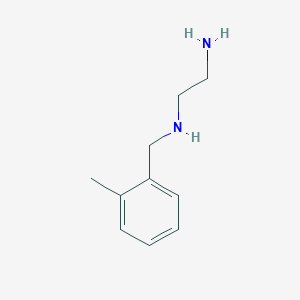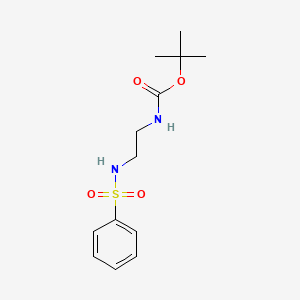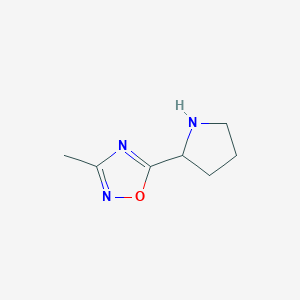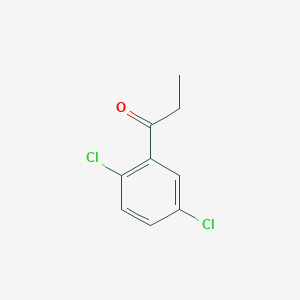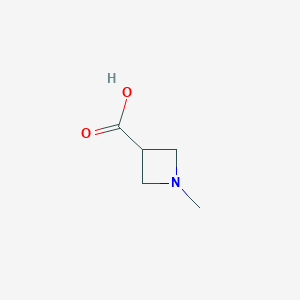
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “4-(chloromethyl)” and “N-(4-methylphenyl)” parts of the name suggest that it has a chloromethyl group and a methylphenyl group attached to the thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiazoles are typically synthesized through the reaction of an alpha-halo ketone or alpha-halo aldehyde with thiourea or thioamide. The chloromethyl and methylphenyl groups could potentially be added through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and the methylphenyl group attached to the nitrogen .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present . The chloromethyl group could potentially be replaced with other groups through nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic and relatively stable. The presence of the chloromethyl and methylphenyl groups could affect properties such as solubility and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride and its derivatives have been explored for their antibacterial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains. For example, research on related thiazole compounds, like N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018). Additionally, derivatives such as 4-(2-chloropyridin-4-yl)-N-aryl-1,3-thiazol-2-amines were found to possess excellent antifungal and antibacterial activities (Narayana et al., 2007).
Applications in Corrosion Inhibition
Research has been conducted on thiazole derivatives for their potential as corrosion inhibitors. Studies involving quantum chemical and molecular dynamics simulation have investigated the inhibition performances of various thiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, against the corrosion of iron (Kaya et al., 2016).
Chemical Synthesis and Characterization
Thiazole compounds, including derivatives of 4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine hydrochloride, have been synthesized and characterized in various studies. These compounds have been analyzed using techniques like X-ray diffraction, NMR, and FT-IR spectroscopy, providing insights into their structural and chemical properties. For instance, investigations on compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine highlighted their synthesis and detailed characterization (Nadaf et al., 2019).
Dye Synthesis
Some studies have explored the use of thiazole derivatives in dye synthesis, particularly for dyeing fabrics like polyester. Research on synthesizing heteroaryl azo dyes using thiazole compounds has shown potential in producing various shades of red with good fastness properties (Chaudhari, 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-8-2-4-9(5-3-8)13-11-14-10(6-12)7-15-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQPMPGROKHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610030 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33188-18-0 |
Source


|
| Record name | 4-(Chloromethyl)-N-(4-methylphenyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30610030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

